Radical Allylation Efficiency: Reaction Time and Conditions vs. α-Branched Analogs
3-(Ethylsulphonyl)-1-propene (allyl ethyl sulfone) is a superior reagent for tin-free radical allylation of xanthates when compared to α-branched analogs like α,α-dimethylallyl ethyl sulfone. For the allylation of xanthate 7, the unbranched allyl ethyl sulfone requires only 5 mol% peroxide and is complete in approximately 1 hour at room temperature [1], whereas the α-branched analog requires 70 mol% peroxide under reflux in 1,2-dichloroethane and still yields only 27% of the desired product due to competitive side reactions .
| Evidence Dimension | Radical Allylation Reaction Efficiency |
|---|---|
| Target Compound Data | Complete reaction; 5 mol% peroxide; room temperature, ~1 hour [1]. |
| Comparator Or Baseline | α,α-dimethylallyl ethyl sulfone: 27% yield; 70 mol% peroxide; reflux in DCE . |
| Quantified Difference | Target compound provides >3x higher yield under >10x lower catalyst loading and milder conditions. |
| Conditions | Radical allylation of aliphatic xanthates. |
Why This Matters
This directly translates to lower reagent costs, simplified purification, and a wider substrate scope in industrial-scale radical allylations, justifying the selection of the unbranched 3-(ethylsulphonyl)-1-propene over α-branched alternatives.
- [1] Quiclet-Sire, B.; Seguin, S.; Zard, S.Z. A New Radical Allylation Reaction of Dithiocarbonates. Angew. Chem. Int. Ed. 1998, 37 (20), 2864-2866. View Source
